Bis(3,5,5-trimethylhexyl) adipate is a synthetic compound belonging to the family of adipates, which are esters derived from adipic acid. This compound is characterized by its unique molecular structure that includes two 3,5,5-trimethylhexyl groups attached to an adipate backbone. It is primarily used as a plasticizer in various applications due to its ability to enhance flexibility and workability in polymers.
The compound is classified under the category of esters and can be sourced from the reaction of adipic acid with 3,5,5-trimethylhexanol. Its classification as a plasticizer makes it relevant in industries such as manufacturing of plastics, coatings, and adhesives. Additionally, it has been studied for its potential environmental impacts and human health effects, particularly concerning exposure through indoor dust and other media .
The synthesis of bis(3,5,5-trimethylhexyl) adipate typically involves the following steps:
The molecular formula for bis(3,5,5-trimethylhexyl) adipate can be represented as . The structure consists of two branched alkyl chains (3,5,5-trimethylhexyl) linked by an adipate group.
Bis(3,5,5-trimethylhexyl) adipate can undergo several chemical reactions typical of esters:
These reactions are important for understanding the environmental fate of bis(3,5,5-trimethylhexyl) adipate and its potential degradation pathways.
The mechanism of action primarily revolves around its role as a plasticizer. When incorporated into polymer matrices:
Research indicates that plasticizers like bis(3,5,5-trimethylhexyl) adipate can significantly improve the mechanical properties of polymers used in various applications .
Relevant data from safety data sheets indicate that bis(3,5,5-trimethylhexyl) adipate is not classified as hazardous under standard conditions .
Bis(3,5,5-trimethylhexyl) adipate finds applications across several scientific and industrial domains:
Bis(3,5,5-trimethylhexyl) adipate is synthesized via esterification between adipic acid and 3,5,5-trimethylhexanol, employing acid catalysts or enzymatic routes. Conventional homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) facilitate protonation of adipic acid’s carbonyl group, enhancing nucleophilic attack by the alcohol. This mechanism proceeds through a tetrahedral intermediate, culminating in water elimination. However, side reactions like alcohol dehydration to olefins (e.g., 3,5,5-trimethylhexene) or ether formation are prevalent, reducing yields to 70–85% [4].
Organometallic catalysts—notably titanium(IV) isopropoxide (Tyzor® TPT) and zirconium(IV) butoxide—offer superior selectivity. These Lewis acids coordinate with carbonyl oxygen, activating the carboxyl group without acid-mediated degradation. Titanium complexes achieve 90–95% conversion at 150–180°C within 4–6 hours, minimizing color formation in the final product. Phosphite co-catalysts (e.g., triphenyl phosphite) further suppress oxidation by chelating metal impurities [4]. Enzymatic pathways, detailed in Section 1.2, provide an alternative with inherent stereoselectivity.
Table 1: Performance of Catalysts in Esterification of Adipic Acid with 3,5,5-Trimethylhexanol
Catalyst Type | Reaction Temperature (°C) | Time (h) | Conversion (%) | Primary Byproducts |
---|---|---|---|---|
Sulfuric Acid | 120–140 | 8–10 | 70–85 | Olefins, ethers |
Titanium(IV) isopropoxide | 150–180 | 4–6 | 90–95 | <5% oligomers |
Lipase (Novozym 435) | 60–80 | 20–24 | 94–98 | Monoesters (<2%) |
Enzymatic catalysis using immobilized lipases exemplifies sustainable adipate production. Novozym 435 (Candida antarctica lipase B) and Lipozyme IM (Rhizomucor miehei) catalyze transesterification of dimethyl adipate with 3,5,5-trimethylhexanol in solvent-free systems. This method operates at 60–80°C—significantly lower than chemical catalysis—reducing energy costs by ~40%. Key advantages include:
Continuous-flow reactors enhance scalability. Immobilized lipases packed in fixed-bed columns enable continuous substrate flow, boosting productivity by 30% versus batch systems. Process intensification reduces solvent use by 95%, aligning with green chemistry principles [3].
Major byproducts in chemical synthesis include:
Optimization strategies address these issues:
Table 2: Byproduct Mitigation Techniques in Industrial Production
Byproduct | Formation Cause | Mitigation Strategy | Effect on Yield |
---|---|---|---|
3,5,5-Trimethylhexenes | Acid-catalyzed dehydration | Replace H₂SO₄ with titanium catalysts; lower temperature | Increases yield by 10–15% |
Monoalkyl adipate | Incomplete esterification | Azeotropic water removal; excess alcohol (2.5:1 ratio) | Reduces monoesters to <3% |
Oligomers | Thermal degradation >180°C | Phosphite stabilizers; temperature control | Prevents gel formation |
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